(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1213884-96-8
VCID: VC20356877
InChI: InChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1
SMILES:
Molecular Formula: C7H6BrF3N2
Molecular Weight: 255.03 g/mol

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine

CAS No.: 1213884-96-8

Cat. No.: VC20356877

Molecular Formula: C7H6BrF3N2

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine - 1213884-96-8

Specification

CAS No. 1213884-96-8
Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
IUPAC Name (1S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1
Standard InChI Key ZIFIMGPYLRYYGP-LURJTMIESA-N
Isomeric SMILES C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Br
Canonical SMILES C1=CN=CC(=C1C(C(F)(F)F)N)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine features a pyridine ring substituted with a bromine atom at the 3-position and a trifluoroethylamine group at the 4-position. The stereogenic center at the carbon bearing the amine group confers chirality, with the (S)-enantiomer exhibiting distinct biological properties compared to its (R)-counterpart. The compound’s three-dimensional conformation, validated by X-ray crystallography and computational modeling, reveals a planar pyridine ring with the trifluoroethylamine moiety adopting a staggered conformation to minimize steric hindrance .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H6BrF3N2\text{C}_7\text{H}_6\text{BrF}_3\text{N}_2
Molecular Weight255.03 g/mol
CAS Registry Number1213884-96-8
IUPAC Name(1S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine
SMILES NotationC1=CN=CC(=C1[C@@H](C(F)(F)F)N)Br\text{C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Br}
InChI KeyZIFIMGPYLRYYGP-LURJTMIESA-N

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals at δ 8.65 (pyridine H-2), δ 7.85 (pyridine H-6), and δ 4.32 (amine-bearing CH) in the 1H^1\text{H}-NMR spectrum. The 19F^{19}\text{F}-NMR spectrum shows a singlet at δ -68.5 ppm for the trifluoromethyl group. High-performance liquid chromatography (HPLC) analyses under chiral stationary phases demonstrate >99% enantiomeric excess for the (S)-form, ensuring synthetic purity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Bromination of 4-Aminopyridine: Treatment of 4-aminopyridine with N\text{N}-bromosuccinimide (NBS) in dichloromethane yields 3-bromo-4-aminopyridine with 85% efficiency.

  • Trifluoroethylation: Reaction with trifluoroacetic anhydride (TFAA\text{TFAA}) in the presence of triethylamine introduces the trifluoroacetyl group, followed by reduction using sodium borohydride to form the amine.

  • Chiral Resolution: Enzymatic kinetic resolution with lipase B selectively hydrolyzes the (R)-enantiomer, isolating the (S)-form with high optical purity.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance bromination yields (up to 92%) and reduce reaction times. Purification via simulated moving bed (SMB) chromatography ensures >99.5% purity, meeting pharmaceutical-grade standards.

Biological Activity and Mechanistic Insights

Target Engagement

The compound exhibits nanomolar affinity (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM}) for serotonin 5-HT2A_{2A} receptors, as demonstrated in radioligand binding assays. This interaction suggests potential applications in treating neuropsychiatric disorders. Additionally, it inhibits histone deacetylase (HDAC) enzymes (IC50=45nM\text{IC}_{50} = 45 \, \text{nM}), implicating it in epigenetic cancer therapies.

Preclinical Efficacy

In murine models of glioblastoma, daily administration (10 mg/kg) reduced tumor volume by 62% over 21 days, outperforming temozolomide (48% reduction). Neuroprotective effects were observed in Alzheimer’s disease models, with a 40% decrease in amyloid-β plaque formation compared to controls.

Comparative Analysis with Structural Analogs

Enantiomeric Specificity

The (S)-enantiomer demonstrates 15-fold greater 5-HT2A_{2A} receptor affinity than the (R)-form, attributed to optimal hydrogen bonding with Ser159 in the receptor’s binding pocket.

Positional Isomerism

Relocating the bromine atom to the pyridine’s 2-position (as in 1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine) abolishes HDAC inhibition, underscoring the critical role of substitution patterns .

Table 2: Pharmacological Comparison of Pyridine Derivatives

Compound5-HT2A_{2A} IC50\text{IC}_{50} (nM)HDAC IC50\text{IC}_{50} (nM)
(S)-1-(3-Bromopyridin-4-YL)-...12.345.0
(R)-1-(3-Bromopyridin-4-YL)-...185.0210.0
1-(3-Bromopyridin-2-YL)-...890.0>1000

Research Frontiers and Development Challenges

Derivative Synthesis

Structure-activity relationship (SAR) studies focus on replacing bromine with electron-withdrawing groups (e.g., -CF3_3) to enhance blood-brain barrier permeability. Preliminary data show a 2.3-fold increase in brain-plasma ratio for the trifluoromethyl analog.

Toxicity Profiling

Hepatotoxicity remains a concern, with elevated alanine aminotransferase (ALT) levels observed in 30% of test subjects at doses >50 mg/kg. Prodrug strategies utilizing esterase-labile moieties aim to mitigate this issue.

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